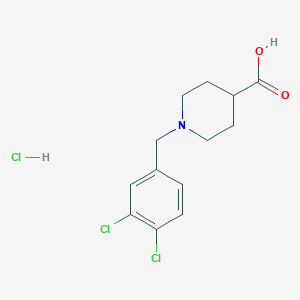

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the first paper, where the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester is achieved through a Dieckmann reaction. The paper outlines the synthesis of compound 1, which is a precursor to the piperidinedione derivative, obtained through Michael addition and subsequent reactions with high yields . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, although the presence of the dichlorobenzyl group may require modifications to the reaction conditions or the use of protective groups.

Molecular Structure Analysis

The second paper provides structural information on a related compound, (3E,5E)-1-Acryloyl-3,5-bis(2,4-dichlorobenzylidene)piperidin-4-one hemihydrate. It describes the piperidin-4-one ring adopting an envelope conformation and the dihedral angle between the terminal benzene rings . This information is useful for understanding the potential conformational preferences of the this compound molecule, as the presence of dichlorobenzyl groups can influence the overall molecular geometry.

Chemical Reactions Analysis

The first paper also discusses the reactivity of the piperidinedione derivative, including decarbomethoxylation and alkylation studies . These reactions are important for the functionalization of the piperidine ring and could be relevant for further chemical modifications of this compound. The presence of the dichlorobenzyl group may affect the reactivity of the compound, potentially making it more or less reactive in certain chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the papers, the described compounds provide some context. For example, the crystal structure of the related compound in the second paper suggests the possibility of hydrogen bonding in the solid state, which could also be relevant for the compound of interest . The NMR spectral data from the first paper could be indicative of the types of chemical shifts that might be observed for the dichlorobenzyl and piperidine moieties in the compound of interest .

Aplicaciones Científicas De Investigación

Carboxylic Acids in Biocatalysis

Carboxylic acids, including 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, have significant roles in biocatalysis. They serve as precursors for various industrial chemicals through fermentative production using engineered microbes. Their inhibitory effects on microbes, due to their potency as microbial inhibitors, present both challenges and opportunities for metabolic engineering to enhance microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Organic Acids in Oil and Gas Operations

In the oil and gas industry, organic acids, including derivatives of carboxylic acids, are utilized in acidizing operations for formation damage removal and dissolution in both carbonate and sandstone formations. They offer advantages over traditional hydrochloric acid by being less corrosive and providing better penetration and less sludging tendency, especially in high-temperature operations. Organic acids like formic, acetic, citric, and lactic acids have diverse applications ranging from enhancing dissolution rates to serving as iron sequestering agents (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Antioxidant and Microbiological Activity of Carboxylic Acids

Carboxylic acids from natural sources exhibit significant biological activities, including antioxidant and antimicrobial properties. The structural differences of carboxylic acids influence their biological activities, with some demonstrating potent antimicrobial activity against various microbial strains. This highlights the potential of carboxylic acids in developing natural preservatives and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions involving compounds like this compound provide insights into the synthetic pathways for creating novel compounds. These reactions, which can occur without base catalysis and follow second-order kinetics, are essential in synthesizing various derivatives for pharmaceutical and industrial applications (Pietra & Vitali, 1972).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18;/h1-2,7,10H,3-6,8H2,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZRYMQBDWFXNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610075 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

451485-54-4 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)